5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one is a complex organic compound that belongs to the class of benzodiazepines and pyrimidines. This compound is characterized by its unique structural features, which include a benzodiazepine core fused with a pyrimidine ring and a pyrazole moiety substituted with a piperidine group. It has garnered interest in medicinal chemistry due to its potential therapeutic applications.
This compound is synthesized through various chemical methods and has been studied in the context of its biological activities. The synthesis involves multiple steps, typically starting from simpler precursors and utilizing various reaction conditions to yield the final product.
5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one can be classified as follows:
The synthesis of 5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one typically involves several key steps:
The synthetic route may involve various reagents and conditions tailored for each step, including the use of solvents, temperatures, and reaction times that optimize yield and purity.
The molecular structure of 5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one features:
| Property | Value |
|---|---|
| Molecular Formula | C21H36N8O |
| Molecular Weight | 416.6 g/mol |
| IUPAC Name | 2-(1-piperidin-4-ylpyrazol-4-ylamino)-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
| InChI Key | UFPWHKGFKLDTQK-UHFFFAOYSA-N |
5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one can undergo various chemical reactions:
The specifics of these reactions depend on the reagents used and the reaction conditions (e.g., temperature, solvent). The major products formed can vary significantly based on these parameters.
The mechanism of action for 5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets within biological systems. It may act by binding to certain enzymes or receptors in the central nervous system or other tissues, modulating their activity and leading to various pharmacological effects.
The physical properties of 5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one include:
Chemical properties include stability under various conditions (light, heat), reactivity with acids/bases, and potential for hydrolysis or degradation over time.
5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one has several potential applications:
This compound represents an interesting area of study due to its complex structure and potential applications in both medicinal chemistry and materials science. Further research into its properties and mechanisms could yield valuable insights into its utility in various scientific fields.
The construction of the pyrimido[4,5-b][1,4]benzodiazepin-6-one core relies on convergent synthetic approaches that integrate multicomponent reactions (MCRs) with sequential cyclization steps. A highly optimized route employs the Ugi four-component reaction (Ugi-4CR) as the foundational step, utilizing methyl anthranilate as the amine component, tert-butyl isocyanide, Boc-glycinal, and diverse carboxylic acids to generate linear adducts. Subsequent Ugi-deprotection-cyclization (UDC) under acidic conditions (10% trifluoroacetic acid in dichloroethane) induces ring closure to form the seven-membered diazepine ring, yielding the target scaffold with embedded diversity elements [2]. This strategy capitalizes on the orthogonal reactivity of the Boc-protected amine and ester functionalities, enabling chemoselective transformations.
Microwave irradiation significantly enhances reaction efficiency in critical steps. For example, Ugi reactions involving aminophenylketones achieve completion within 30 minutes under microwave conditions (100°C), compared to 48 hours under conventional heating, while maintaining yields of 20–47% over two steps [2] [7]. The modular nature of this approach allows systematic variation of the R¹ (isocyanide-derived) and R² (carboxylic acid-derived) substituents, as demonstrated by the synthesis of analogs featuring cyclohexyl, cyclopropenyl, and p-fluorophenyl groups (Table 1) [2].
Table 1: Yields of Benzodiazepinone Derivatives via UDC Strategy
| Compound ID | R¹ (Isocyanide Source) | R² (Acid Source) | Yield (%) |
|---|---|---|---|
| 6a | tert-Butyl | Methyl | 41 |
| 6b | tert-Butyl | Cyclohexyl | 28 |
| 6c | Mesityl | Methyl | 16 |
| 6e | tert-Butyl | Cyclopropenyl | 38 |
| 9a | tert-Butyl | Methyl | 47 |
Alternative routes employ anthranilic acid derivatives in Passerini-3CR/Staudinger/aza-Wittig sequences or Knoevenagel condensations to access related benzodiazepine frameworks, though these are less frequently applied to the target compound .
The piperidin-4-ylpyrazole moiety introduces a critical three-dimensional structural vector for modulating biological interactions. Its synthesis begins with Boc-protected 4-aminopiperidine, which undergoes regioselective N-alkylation at the pyrazole nitrogen (N1 position) using 4-chloropyrazole derivatives under basic conditions (e.g., potassium carbonate in acetonitrile). This selectivity arises from the greater nucleophilicity of the pyrazole nitrogen compared to the piperidine nitrogen when the latter is Boc-protected [2] [6]. Subsequent Boc deprotection with trifluoroacetic acid liberates the secondary amine, enabling direct condensation with the C2-chloride of preformed 5,11-dimethylpyrimidobenzodiazepin-6-one scaffolds under mild base catalysis (e.g., triethylamine) [6].
Table 2: Diversification Strategies for Piperidine-Pyrazole Units
| Functionalization Approach | Reagents/Conditions | Regiochemical Outcome |
|---|---|---|
| N1-Alkylation of Pyrazole | K₂CO₃, CH₃CN, 60°C, 12h | Selective N1-substitution |
| Piperidine N-Amidation | Acid chlorides, DIPEA, DCM, 0°C to RT | Exclusively N-acylation |
| Reductive Amination | Aldehydes, NaBH₃CN, MeOH, 24h | Secondary amine formation |
Further diversification exploits the nucleophilicity of the piperidine nitrogen. Reductive amination with aromatic aldehydes (NaBH₃CN/MeOH) introduces arylalkyl groups, while acylation with acid chlorides yields amide derivatives. These modifications fine-tune lipophilicity (LogP shifts of 0.5–1.2 units) and conformational flexibility without perturbing the core benzodiazepine scaffold [6] [7].
Conversion of the free base to the trifluoroacetate (TFA) salt addresses the inherent aqueous solubility limitations of the parent compound. The tertiary piperidine nitrogen (pKa ~9.5) is protonated by trifluoroacetic acid in anhydrous dichloromethane, forming an ionic pair with the trifluoroacetate counterion (pKa of TFA = 0.23). The significant pKa difference (>3 units) ensures near-quantitative salt formation and crystallinity [3] [8]. Isolation involves solvent evaporation followed by trituration with diethyl ether, yielding the TFA salt as a crystalline solid (e.g., XMD-17-51 TFA; Molecular Formula: C₂₃H₂₅F₃N₈O₃) [4].
The TFA salt enhances aqueous solubility by >50-fold compared to the free base (from <0.1 mg/mL to >50 mg/mL), primarily due to disrupted crystal lattice energy and increased polarity. This facilitates formulation for biological testing. However, the hygroscopic nature of TFA salts necessitates strict moisture control during storage, as absorbed water can catalyze hydrolysis of the benzodiazepinone scaffold [3] [8]. Counterion selection adheres to GRAS (Generally Recognized As Safe) principles, with TFA being pharmacologically acceptable at low concentrations despite potential acidity-driven instability [3].
Table 3: Solubility Enhancement via Trifluoroacetate Salt Formation
| Property | Free Base | Trifluoroacetate Salt |
|---|---|---|
| Aqueous Solubility | <0.1 mg/mL | >50 mg/mL |
| Log D₇.₄ | ~2.1 | ~1.5 |
| Melting Point | Not reported | >200°C (decomp.) |
| Hygroscopicity | Low | High |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6